molecular formula C6H17N3 B578281 BIS(3-AMINOPROPYL-D6)AMINE CAS No. 1219805-55-6

BIS(3-AMINOPROPYL-D6)AMINE

Cat. No.: B578281
CAS No.: 1219805-55-6
M. Wt: 143.296
InChI Key: OTBHHUPVCYLGQO-LBTWDOQPSA-N
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Description

BIS(3-AMINOPROPYL-D6)AMINE is a deuterated version of bis(3-aminopropyl)amine, a compound widely used in organic synthesis. The deuterium atoms replace the hydrogen atoms in the propyl groups, which can be beneficial in various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to the reduced background signal from deuterium.

Biochemical Analysis

Biochemical Properties

Bis(3-aminopropyl-d6)amine interacts with various enzymes, proteins, and other biomolecules. It is used to synthesize chitosan-based hydrogels, which have potential biomedical applications . It can also functionalize nanoparticles to yield terminal −NH2 groups for further modifications .

Cellular Effects

It is known that it can be used as an internal dispersing agent for the synthesis of water-dispersible polyurethanes , which suggests it may influence cell function by modifying the cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of BIS(3-AMINOPROPYL-D6)AMINE typically involves the deuteration of bis(3-aminopropyl)amine. This can be achieved through the reaction of bis(3-aminopropyl)amine with deuterated reagents under specific conditions. For instance, the use of deuterated solvents and catalysts can facilitate the incorporation of deuterium atoms into the molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process might include steps such as hydrogenation using deuterium gas in the presence of a metal catalyst like Raney nickel or cobalt, followed by purification to remove any by-products .

Chemical Reactions Analysis

Types of Reactions: BIS(3-AMINOPROPYL-D6)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

BIS(3-AMINOPROPYL-D6)AMINE has several applications in scientific research:

Comparison with Similar Compounds

  • Bis(3-aminopropyl)amine
  • 3,3’-Diaminodipropylamine
  • 3,3’-Iminodipropylamine
  • N-(3-Aminopropyl)-1,3-propanediamine
  • Dipropylenetriamine
  • Norspermidine

Comparison: BIS(3-AMINOPROPYL-D6)AMINE is unique due to the presence of deuterium atoms, which provide advantages in NMR spectroscopy and other analytical techniques. This makes it particularly valuable in research settings where precise measurements and reduced background signals are crucial .

Properties

CAS No.

1219805-55-6

Molecular Formula

C6H17N3

Molecular Weight

143.296

IUPAC Name

N/'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine

InChI

InChI=1S/C6H17N3/c7-3-1-5-9-6-2-4-8/h9H,1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2

InChI Key

OTBHHUPVCYLGQO-LBTWDOQPSA-N

SMILES

C(CN)CNCCCN

Synonyms

BIS(3-AMINOPROPYL-D6)AMINE

Origin of Product

United States

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